molecular formula C17H17N5O5 B150713 N6-Benzoyladenosine CAS No. 4546-55-8

N6-Benzoyladenosine

Cat. No. B150713
CAS RN: 4546-55-8
M. Wt: 371.3 g/mol
InChI Key: NZDWTKFDAUOODA-CNEMSGBDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N6-Benzoyladenosine is a purine nucleoside that is synthesized from uridine . It has an empirical formula of C17H17N5O5, a CAS number of 4546-55-8, and a molecular weight of 371.35 . It is a potent inhibitor of bromodomain-containing protein 4 (BRD4) and modulates tumor necrosis factor α (TNF-α) levels . It elicits cytotoxicity in liver and ileum cancer cells and may serve as a potential candidate agent for cancer chemotherapy .


Synthesis Analysis

N6-Benzoyladenosine is synthesized from uridine and has a high resistance to phosphorylation . It is found in the mitochondrial matrix of rat hepatocytes . More detailed information about its synthesis process can be found in the referenced papers

Scientific Research Applications

Medicinal Chemistry and Platinum Complexes

N6-Benzyladenosine derivatives have been investigated as novel N-donor ligands for platinum (II) complexes . These complexes exhibit trans-geometry and N7-coordination modes. Although they were found to be non-toxic in vitro against certain cancer cell lines, they can interact with sulfur-containing biomolecules, such as l-Methionine.

Mechanism of Action

Target of Action

N6-Benzoyladenosine is primarily an adenosine receptor agonist . Adenosine receptors play a crucial role in biochemical processes like inflammation, neurotransmission, and vasodilation.

Mode of Action

N6-Benzoyladenosine interacts with its targets, the adenosine receptors, and induces a series of biochemical reactions. It has been found to arrest the cell cycle at the G0/G1 phase and induce cell apoptosis . This means it can halt cell division and trigger programmed cell death, which is a critical mechanism in controlling cell proliferation and maintaining cellular homeostasis.

Biochemical Pathways

It’s known that the compound’s interaction with adenosine receptors can influence various biological behaviors such astumor cell proliferation, invasion, metastasis, and drug resistance .

Pharmacokinetics

It’s known that n6-benzoyladenosine is apurine nucleoside synthesized from uridine and has a high resistance to phosphorylation . This could potentially impact its bioavailability and pharmacokinetic profile.

Result of Action

N6-Benzoyladenosine has been shown to have significant effects at the molecular and cellular levels. It can suppress the clonogenic activity and growth of different neoplastic cells . It also induces chromatin condensation, formation of apoptotic bodies, and cleavage of DNA to nucleosomal fragments in a dose-dependent manner .

properties

IUPAC Name

N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O5/c23-6-10-12(24)13(25)17(27-10)22-8-20-11-14(18-7-19-15(11)22)21-16(26)9-4-2-1-3-5-9/h1-5,7-8,10,12-13,17,23-25H,6H2,(H,18,19,21,26)/t10-,12-,13-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDWTKFDAUOODA-CNEMSGBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10471222
Record name N6-Benzoyladenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N6-Benzoyladenosine

CAS RN

4546-55-8
Record name N6-Benzoyladenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4546-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N6-Benzoyladenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N6-Benzoyladenosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.132.658
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N6-Benzoyladenosine
Reactant of Route 2
Reactant of Route 2
N6-Benzoyladenosine
Reactant of Route 3
Reactant of Route 3
N6-Benzoyladenosine
Reactant of Route 4
Reactant of Route 4
N6-Benzoyladenosine
Reactant of Route 5
Reactant of Route 5
N6-Benzoyladenosine
Reactant of Route 6
Reactant of Route 6
N6-Benzoyladenosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.